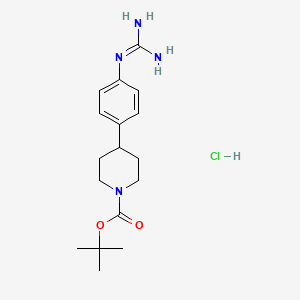

Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride

Description

Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a tert-butyl group, and a carbamimidamidophenyl group

Properties

Molecular Formula |

C17H27ClN4O2 |

|---|---|

Molecular Weight |

354.9 g/mol |

IUPAC Name |

tert-butyl 4-[4-(diaminomethylideneamino)phenyl]piperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C17H26N4O2.ClH/c1-17(2,3)23-16(22)21-10-8-13(9-11-21)12-4-6-14(7-5-12)20-15(18)19;/h4-7,13H,8-11H2,1-3H3,(H4,18,19,20);1H |

InChI Key |

PMXUEQMTCDVMKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N=C(N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the carbamimidamidophenyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, ensuring that the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of different products.

Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate the substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can lead to a wide range of products, depending on the functional groups involved .

Scientific Research Applications

Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with proteins and other biomolecules.

Medicine: Researchers are investigating its potential therapeutic applications, such as its ability to modulate specific biological pathways.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride include:

- Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-hydroxymethyl)phenyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-phenylamino)piperidine-1-carboxylate

Uniqueness

Biological Activity

Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride is a compound that has garnered attention in pharmaceutical research for its potential biological activities. This article explores the compound's biological activity, including its antiviral properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H24ClN3O2

- Molecular Weight : 313.82 g/mol

- CAS Number : 193902-64-6

The structure of this compound includes a piperidine ring, which is known for its versatility in medicinal chemistry. The presence of the carbamimidamidophenyl group enhances its potential interactions with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this compound. Research indicates that this class of compounds shows selective inhibition against various viruses, particularly coronaviruses and influenza viruses.

-

Mechanism of Action :

- The compound has been noted to inhibit the main protease (M) of coronaviruses, which is crucial for viral replication. In silico studies suggest that the compound binds to the catalytic site of M, although its inhibitory activity is modest .

- In vitro assays demonstrated that certain analogues exhibited low micromolar activity against influenza A/H1N1 virus, showcasing their potential in antiviral applications .

-

Case Studies :

- A study evaluated a series of 1,4,4-trisubstituted piperidines, including derivatives of tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate. The most potent analogue showed an EC value of 7.4 μM against human coronavirus 229E (HCoV-229E), with a cytotoxic concentration (CC) of 44 μM, yielding a selectivity index of 6 .

Data Table: Biological Activity Summary

| Compound | Target Virus | EC (μM) | CC (μM) | Selectivity Index |

|---|---|---|---|---|

| Compound A | HCoV-229E | 7.4 | 44 | 6 |

| Compound B | Influenza A | Low μM | Not specified | Poorly selective |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on this compound class indicate that modifications to the piperidine and phenyl groups can significantly affect biological activity. For example, fluorinated analogues have shown enhanced potency against viral targets compared to their non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.